molecular formula C22H19N5O4 B2594054 Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate CAS No. 1021079-07-1

Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate

Cat. No.: B2594054
CAS No.: 1021079-07-1
M. Wt: 417.425
InChI Key: JVPYIOMRSRUSGN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine is one of the important cores of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry . The characteristic of these motifs are found to be highly used in medicinal chemistry and drug molecule production .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine analogs has been a focus in recent years . They are versatile, easy to prepare, and create a further ring extension like electron gaining and donating in pyrazolo pyridine does make a difference in chemical property .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine consists of a five-membered aromatic ring structure with two adjacent nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine are significant due to their structural similarities to nucleic bases . They can act as metabolites and therefore they can be useful as antiviral and antitumor agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives can vary widely depending on the specific substituents and functional groups present .

Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the synthesis of novel compounds with structures related to Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate. For instance, the unexpected synthesis of novel 2-pyrone derivatives was reported, highlighting the crystal structures, Hirshfeld surface analysis, and computational studies of these compounds. These derivatives were characterized by single crystal X-ray diffraction and theoretical parameters calculated through density functional theory (DFT) (Sebhaoui et al., 2020).

Biological Activity

Some compounds structurally related to this compound have shown promising biological activities. The antimicrobial and antifungal activities of new pyrazoline and pyrazole derivatives were investigated, revealing potential against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).

Drug Design and Computational Studies

In silico approaches have been utilized to predict the drug-likeness, in vitro microbial investigation, and formation of dihydropyrrolone conjugates. This research synthesized a library of compounds and characterized them using NMR, elemental analysis, and mass spectroscopy studies, while also investigating their antimicrobial activity (Pandya et al., 2019).

Future Directions

Hybrid molecules maintain their stronghold in the drug market, with over 60% of drug candidates in pharmaceutical industries . The substantial expenses for developing and producing biologically privileged drugs are expected to create opportunities for producing hybrid molecule-based drugs .

Properties

IUPAC Name

methyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-14-7-9-15(10-8-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-6-4-3-5-16(17)22(30)31-2/h3-11,13H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPYIOMRSRUSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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